(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide
CAS No.: 960238-03-3
Cat. No.: VC3952315
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 960238-03-3 |
|---|---|
| Molecular Formula | C11H14BrNO2 |
| Molecular Weight | 272.14 g/mol |
| IUPAC Name | N-[1-(4-bromophenyl)ethyl]-2-methoxyacetamide |
| Standard InChI | InChI=1S/C11H14BrNO2/c1-8(13-11(14)7-15-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14) |
| Standard InChI Key | STCLAFYLRVQEJI-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)Br)NC(=O)COC |
| Canonical SMILES | CC(C1=CC=C(C=C1)Br)NC(=O)COC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a 4-bromophenyl group attached to an ethylamine backbone, which is further functionalized with a 2-methoxyacetamide moiety. The chiral center at the ethylamine carbon confers the (R)-configuration, critical for its stereoselective interactions in enzymatic systems .
Molecular Formula:
Molecular Weight: 285.14 g/mol (calculated based on atomic composition).
Key Structural Features:
-
4-Bromophenyl Group: Enhances electronic stability and participates in π-π interactions.
-
Ethylamine Linker: Facilitates hydrogen bonding and steric interactions.
-
Methoxyacetamide: Contributes to solubility in organic solvents and modulates reactivity .
Synthesis and Enantiomeric Resolution
Enzymatic Kinetic Resolution
The synthesis of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide is achieved via a CALB (Candida antarctica Lipase B)-catalyzed kinetic resolution. This method employs ethyl 2-methoxyacetate as the acyl donor in hexane at 60°C, yielding 99% enantiomeric excess (ee) for both the (R)-amine and (S)-amide products .
Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | CALB (Novozyme 435) |
| Solvent | Hexane |
| Temperature | 60°C |
| Reaction Time | 20 hours |
| Enantiomeric Excess | >99% (R)-amine, >99% (S)-amide |
The high E-value (>200) underscores the enzyme’s specificity for the (S)-enantiomer during acylation, leaving the (R)-amine unreacted .
Hydrolysis Challenges
Hydrolysis of the amide intermediate to recover the (R)-amine required optimized conditions. CALB-mediated hydrolysis at 60°C for 48 hours achieved full conversion, enabling isolation of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide in 77% yield .
Physicochemical Characteristics
Spectroscopic Data
While explicit spectral data for this compound is limited in the literature, analogous bromophenyl acetamides exhibit predictable NMR and IR profiles:
-
H NMR: Aromatic protons (δ 7.2–7.6 ppm), methoxy singlet (δ 3.3–3.5 ppm), and acetamide NH (δ 6.5–7.0 ppm) .
-
C NMR: Carbonyl resonance (δ 165–170 ppm), bromophenyl carbons (δ 120–135 ppm) .
-
IR: Stretching vibrations for amide C=O (~1650 cm) and methoxy C-O (~1100 cm) .
Solubility and Stability
The compound demonstrates moderate solubility in polar aprotic solvents (e.g., DCM, THF) and limited aqueous solubility. Stability studies indicate degradation under prolonged exposure to light or elevated temperatures .
Applications in Asymmetric Synthesis
Chiral Building Blocks
(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide serves as a precursor to enantiopure amines, which are pivotal in synthesizing β-adrenergic receptor agonists and antiviral agents . Its rigid structure aids in controlling stereochemistry during subsequent reactions.
Biocatalytic Utility
CALB’s ability to discriminate between enantiomers during acylation and hydrolysis makes this compound a model substrate for studying enzyme-substrate interactions. The reaction’s scalability and efficiency highlight its industrial potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume